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molecular formula C10H15NO2 B123584 5-(1-(Methoxymethoxy)ethyl)-2-methylpyridine CAS No. 146062-57-9

5-(1-(Methoxymethoxy)ethyl)-2-methylpyridine

Cat. No. B123584
M. Wt: 181.23 g/mol
InChI Key: AOHSDRCYABCFTI-UHFFFAOYSA-N
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Patent
US05441971

Procedure details

Sodium hydride in oil (60%, 7.0 g) was added with ice-cooling to a solution of 5-(1-hydroxyethyl)-2-methylpyridine (20.0 g) in N,N-dimethylformamide (120 ml). The mixture was stirred for 15 minutes. Then, chloromethyl methyl ether (14.1 g) was added dropwise at the same temperature. The reaction mixture was further stirred for 30 minutes with ice-cooling. The mixture was poured into water and extracted with ethyl acetate. The ethyl acetate layer was washed with water, dried over anhydrous magnesium sulfate and subjected to distillation under reduced pressure to obtain 5-(1-methoxymethoxyethyl)-2-methylpyridine (21.5 g, yield: 81%), b.p. 78°-80° C./0.8 mmHg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
7 g
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
14.1 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][CH:4]([C:6]1[CH:7]=[CH:8][C:9]([CH3:12])=[N:10][CH:11]=1)[CH3:5].[CH3:13][O:14][CH2:15]Cl.O>CN(C)C=O>[CH3:13][O:14][CH2:15][O:3][CH:4]([C:6]1[CH:7]=[CH:8][C:9]([CH3:12])=[N:10][CH:11]=1)[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
7 g
Type
solvent
Smiles
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
OC(C)C=1C=CC(=NC1)C
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
14.1 g
Type
reactant
Smiles
COCCl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was further stirred for 30 minutes with ice-
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The ethyl acetate layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
subjected to distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COCOC(C)C=1C=CC(=NC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 21.5 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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